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Compound of Interest

Compound Name: 4-Amino-2-bromo-6-chlorophenol

Cat. No.: B1286634

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available and predicted spectral data for the
compound 4-Amino-2-bromo-6-chlorophenol. Due to the limited availability of direct
experimental spectra for this specific molecule in public databases, this document presents a
combination of predicted data and experimental data from structurally related compounds to
serve as a reference for researchers.

Predicted Spectral Data for 4-Amino-2-bromo-6-
chlorophenol

In the absence of direct experimental data, computational predictions offer a valuable starting
point for spectral analysis. The following tables summarize the predicted Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS) data for 4-Amino-2-bromo-6-chlorophenol.

Predicted *H NMR Spectral Data

Table 1: Predicted *H NMR Chemical Shifts for 4-Amino-2-bromo-6-chlorophenol
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Proton Predicted Chemical Shift (ppm)
H (aromatic, adjacent to NHz2) 6.8-7.2
H (aromatic, adjacent to Br) 72-7.6
OH (hydroxyl) 45-6.0
NHz (amino) 35-5.0

Note: Predicted shifts are estimates and can vary based on solvent and other experimental

conditions.

Predicted *C NMR Spectral Data

Table 2: Predicted 13C NMR Chemical Shifts for 4-Amino-2-bromo-6-chlorophenol

Carbon Atom Predicted Chemical Shift (ppm)
C-OH 148 - 152
C-NH:z 140 - 144
C-Br 110-114
C-ClI 118 - 122
C-H (aromatic) 115-125
C-H (aromatic) 120 - 130

Note: These are estimated values and actual experimental values may differ.

Predicted Mass Spectrometry Data

Table 3: Predicted Mass-to-Charge Ratios (m/z) for 4-Amino-2-bromo-6-chlorophenol
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lon Predicted m/z
[M]* 221.9,223.9, 225.9
[M+H]*+ 222.9, 224.9, 226.9

Note: The presence of bromine and chlorine isotopes will result in a characteristic isotopic
pattern.

Experimental Spectral Data for Structurally Related
Compounds

To provide a comparative context, the following tables summarize available experimental
spectral data for compounds with similar structural motifs.

4-Bromo-2-chlorophenol

Table 4: Experimental Spectral Data for 4-Bromo-2-chlorophenol

Technique Data Reference

Spectral data available in
13C NMR [1]
databases.

Spectra available, often
IR _ [1]
recorded as a melt or in KBr.

Mass spectrum available from
MS (GC-MS) (2]
the NIST database.

4-Amino-2-chlorophenol

Table 5: Experimental Spectral Data for 4-Amino-2-chlorophenol

Technique Data Reference

Transmission Infrared (IR)
IR (FTIR) _ [3]
Spectrum available.
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4-Amino-2,6-dichlorophenol

Table 6: Experimental Spectral Data for 4-Amino-2,6-dichlorophenol

Technique Data Reference

1H NMR 1H NMR spectrum available. [4]

Mass spectrum available in the
NIST WebBook.

MS

General Experimental Protocols

The following are generalized protocols for acquiring spectral data, based on common
laboratory practices for similar aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a
deuterated solvent (e.g., DMSO-ds, CDClIs, or Acetone-ds) in an NMR tube.

¢ Instrumentation: Utilize a 300, 400, or 500 MHz NMR spectrometer.
e 1H NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
e 13C NMR Acquisition:

o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

o Reference the spectrum to the solvent peaks.
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Infrared (IR) Spectroscopy

o Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR
crystal.

o Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr
powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample compartment or the KBr pellet.
o Record the sample spectrum over a range of 4000-400 cm™1,

o The final spectrum is presented as percent transmittance or absorbance versus
wavenumber (cm™1).

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

 Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron Impact (El).

o Data Acquisition:

o ESI-MS: Infuse the sample solution directly into the ESI source. Acquire data in both
positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).

o EI-MS (often coupled with GC): Introduce the sample via a gas chromatograph for
separation and subsequent ionization in the El source. Acquire the mass spectrum of the
eluting peak corresponding to the compound.
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Workflow for Spectral Analysis of a Novel

Compound

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
newly synthesized compound like 4-Amino-2-bromo-6-chlorophenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-Bromo-2-chlorophenol | C6H4BrCIO | CID 19859 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. Phenol, 4-bromo-2-chloro- [webbook.nist.gov]

o 3. spectrabase.com [spectrabase.com]

e 4. 4-Amino-2,6-dichlorophenol(5930-28-9) 1H NMR [m.chemicalbook.com]
e 5. Phenol, 4-amino-2,6-dichloro- [webbook.nist.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Amino-2-bromo-6-
chlorophenol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1286634#4-amino-2-bromo-6-chlorophenol-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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